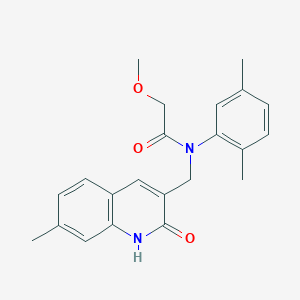
1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide, also known as BMS-191011, is a synthetic compound that belongs to the class of sulfonamide-based drugs. It is widely used in scientific research for its potential therapeutic properties. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. Specifically, the compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH balance in the body. 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in tumor cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as rheumatoid arthritis and chronic pain. Additionally, 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide in lab experiments is its potential as a therapeutic agent. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. Additionally, 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, and its use may be limited by its toxicity profile. Additionally, the mechanism of action of 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide is not fully understood, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide. One area of interest is the development of new drugs based on the structure of 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide. The compound has been shown to have a range of biochemical and physiological effects, making it a promising starting point for the development of new drugs.
Another area of interest is the investigation of the mechanism of action of 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide. A better understanding of how the compound works at the molecular level could lead to the development of more effective drugs based on its structure.
Finally, 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is needed to investigate the neuroprotective effects of the compound and its potential as a therapeutic agent for these conditions.
Synthesemethoden
The synthesis of 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide involves the reaction of indoline-5-sulfonamide with benzoyl chloride and 2-morpholinoethylamine in the presence of a base such as triethylamine. The reaction proceeds through an amide coupling mechanism to form the desired product, which is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. The compound has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(2-morpholin-4-ylethyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-21(17-4-2-1-3-5-17)24-10-8-18-16-19(6-7-20(18)24)29(26,27)22-9-11-23-12-14-28-15-13-23/h1-7,16,22H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDSKCABWDHJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)NCCN3CCOCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)





